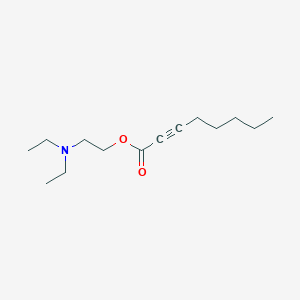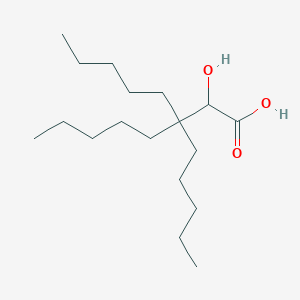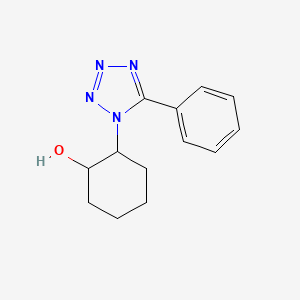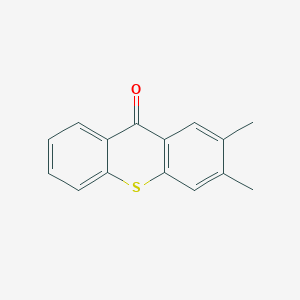
2-Methyl-1-azacyclotridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-azacyclotridecane is a nitrogen-containing heterocyclic compound It is a derivative of azacyclotridecane, where a methyl group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-azacyclotridecane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing a nitrogen atom and a methyl group. For example, the reaction of 1-bromodecane with diisopropyl zinc can produce 2-methyldodecane, which can then be converted to this compound through further chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-azacyclotridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Methyl-1-azacyclotridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-azacyclotridecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1-azacyclotridecane include other azacyclotridecane derivatives and nitrogen-containing heterocycles such as azetidines and azetines .
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the second carbon atom influences its behavior in chemical reactions and its interactions with biological targets.
Properties
CAS No. |
80053-62-9 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-methyl-azacyclotridecane |
InChI |
InChI=1S/C13H27N/c1-13-11-9-7-5-3-2-4-6-8-10-12-14-13/h13-14H,2-12H2,1H3 |
InChI Key |
JVQVEOPMBJKANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




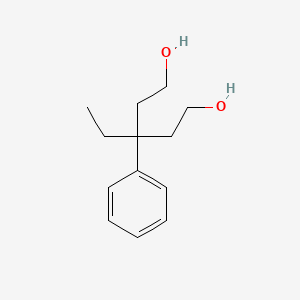
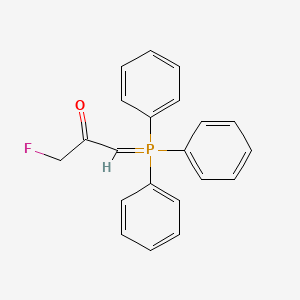
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
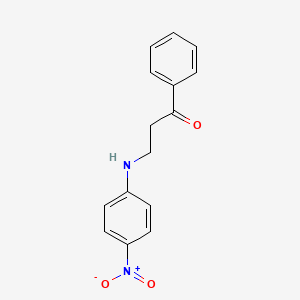
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)

